molecular formula C17H18ClN3O2S2 B2835338 methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate CAS No. 892272-74-1

methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate

Cat. No.: B2835338
CAS No.: 892272-74-1
M. Wt: 395.92
InChI Key: IPDFDUSZFWUPBM-UHFFFAOYSA-N
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Description

methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperazine moiety, and a chlorophenyl group

Preparation Methods

The synthesis of methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine moiety is synthesized by reacting 3-chlorophenylamine with piperazine under controlled conditions.

    Thioamide Formation: The piperazine derivative is then reacted with carbon disulfide to form the corresponding thioamide.

    Coupling with Thiophene: The thioamide is coupled with a thiophene-2-carboxylate ester under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-[[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S2/c1-23-16(22)15-14(5-10-25-15)19-17(24)21-8-6-20(7-9-21)13-4-2-3-12(18)11-13/h2-5,10-11H,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDFDUSZFWUPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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